Cas no 1017099-09-0 (2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide)

2-Phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with a pyrrolidine moiety and a phenylvinyl sulfonamide group. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. The quinoxaline scaffold is known for its versatility in drug discovery, while the sulfonamide group enhances binding affinity and solubility. The pyrrolidine substitution may contribute to improved pharmacokinetic properties. Its structural complexity allows for further functionalization, making it a valuable building block for targeted therapeutic research. Suitable for use in organic synthesis and pharmacological studies under controlled conditions.
2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide structure
1017099-09-0 structure
Product name:2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide
CAS No:1017099-09-0
MF:C20H20N4O2S
MW:380.463402748108
CID:6174777
PubChem ID:8189706

2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26607939
    • 1017099-09-0
    • 2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide
    • Inchi: 1S/C20H20N4O2S/c25-27(26,15-12-16-8-2-1-3-9-16)23-19-20(24-13-6-7-14-24)22-18-11-5-4-10-17(18)21-19/h1-5,8-12,15H,6-7,13-14H2,(H,21,23)/b15-12+
    • InChI Key: GCIFZANFNQWGBW-NTCAYCPXSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC1C(=NC2C=CC=CC=2N=1)N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 380.13069707g/mol
  • Monoisotopic Mass: 380.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.6Ų

2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607939-0.05g
1017099-09-0
0.05g
$212.0 2023-09-13

2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide Related Literature

Additional information on 2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide

Comprehensive Overview of 2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide (CAS No. 1017099-09-0)

The compound 2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide (CAS No. 1017099-09-0) is a sulfonamide derivative with a unique quinoxaline-pyrrolidine scaffold, making it a subject of significant interest in medicinal chemistry and drug discovery. Its molecular structure combines a phenyl ethene sulfonamide moiety with a pyrrolidine-substituted quinoxaline core, which contributes to its potential biological activity. Researchers are increasingly exploring this compound for its possible applications in kinase inhibition, anti-inflammatory effects, and cancer therapeutics, aligning with current trends in targeted drug development.

In recent years, the demand for small-molecule inhibitors has surged, particularly in oncology and immunology. The 2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide structure exhibits features that may interact with ATP-binding sites of kinases, a hot topic in precision medicine. Its sulfonamide group is known for enhancing binding affinity, while the quinoxaline-pyrrolidine framework could modulate selectivity—a key concern in drug design optimization. These attributes make it a candidate for addressing drug resistance challenges, a frequently searched term in pharmaceutical forums.

From a synthetic perspective, the preparation of CAS No. 1017099-09-0 involves multi-step organic reactions, including sulfonylation and heterocyclic coupling. The compound’s solubility and stability profiles have been investigated to meet preclinical development standards, another area of high search volume among chemists. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, reflecting the growing emphasis on quality-by-design (QbD) in API manufacturing.

Beyond its pharmacological potential, 2-phenyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]ethene-1-sulfonamide is also studied for its structure-activity relationship (SAR). Computational modeling and molecular docking simulations suggest interactions with PDGFR and VEGFR kinases—proteins often discussed in angiogenesis research. This aligns with user queries about anti-angiogenic agents and tyrosine kinase inhibitors (TKIs), highlighting its relevance to current biomedical trends.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies of this compound are underway, addressing popular concerns about drug safety and green chemistry. Its logP value and metabolic stability data are particularly scrutinized, as these factors dominate discussions in pharmacokinetics forums. Such investigations support the compound’s potential transition from hit-to-lead stages, a process frequently searched by drug developers.

In summary, CAS No. 1017099-09-0 represents a promising scaffold for therapeutic innovation. Its dual heterocyclic-sulfonamide architecture offers versatility in drug discovery, while ongoing research addresses key user questions about selectivity, synthetic routes, and biological efficacy. As the scientific community continues to explore its applications, this compound may emerge as a cornerstone in next-generation small-molecule therapies.

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